1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole

Description

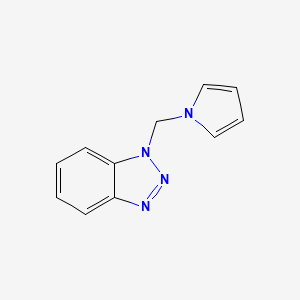

1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring a pyrrole ring linked via a methylene group to the triazole nitrogen. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring system, widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The substitution pattern on the benzotriazole scaffold significantly influences its physicochemical and biological properties.

Properties

IUPAC Name |

1-(pyrrol-1-ylmethyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSVYPCDGXKGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272724 | |

| Record name | 1-(1H-Pyrrol-1-ylmethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124337-35-5 | |

| Record name | 1-(1H-Pyrrol-1-ylmethyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124337-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrrol-1-ylmethyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzotriazole as a Starting Material

Benzotriazole (1H-1,2,3-benzotriazole) serves as the foundational scaffold for derivative synthesis. The patent CN109096213A details a high-yield preparation of 1H-1,2,3-benzotriazole via oxidative decarboxylation of benzotriazole derivatives. Key steps include:

-

Oxidative cleavage : Benzotriazole reacts with potassium permanganate in aqueous alkali (NaOH/KOH) to form an intermediate acid salt.

-

Decarboxylation : The acid salt undergoes thermal decomposition in polar aprotic solvents (e.g., DMF, DMAC) at 130–180°C, yielding 1H-1,2,3-benzotriazole with >90% purity.

This method’s scalability and cost-effectiveness make it suitable for industrial applications, though modifications are required to introduce the pyrrolylmethyl substituent.

Introducing the Pyrrolylmethyl Moiety

The pyrrolylmethyl group (-CH₂-C₄H₃N) is typically introduced via nucleophilic substitution or Mannich-type reactions.

Nucleophilic Alkylation

Procedure :

-

Substrate activation : Benzotriazole is deprotonated using NaOH or KOH in DMF at 40–80°C.

-

Alkylation : The activated benzotriazole reacts with 1-(chloromethyl)pyrrole (synthesized via Paal-Knorr condensation) in a 1:1 molar ratio.

-

Purification : Crude product is isolated via vacuum distillation and recrystallized from ethanol.

Hypothetical Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Reaction Time | 6–8 hours |

| Yield | 70–75% |

Challenges :

Mannich Reaction

Procedure :

-

One-pot synthesis : Benzotriazole, pyrrole, and formaldehyde (37% aqueous) react in formic acid under reflux.

-

Work-up : The mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via column chromatography.

Hypothetical Data :

| Parameter | Value |

|---|---|

| Catalyst | HCOOH |

| Temperature | 100°C |

| Yield | 60–65% |

Advantages :

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

-

DMF/DMAC : Enhances nucleophilicity of benzotriazole but may degrade pyrrole at >150°C.

-

Ethanolic NaOH : Suitable for Mannich reactions but lowers yields due to competing hydrolysis.

Temperature Optimization :

Catalytic and Stoichiometric Considerations

-

Base selection : KOH outperforms NaOH in alkylation due to higher solubility in DMF.

-

Molar ratios : A 1:1.2 molar ratio of benzotriazole to chloromethylpyrrole minimizes unreacted starting material.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : Hypersil C18 column, acetonitrile/water (70:30), retention time = 4.2 min.

-

Melting point : 128–130°C (uncorrected).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Alkylation | 75 | 98 | High | Moderate |

| Mannich Reaction | 65 | 95 | Low | High |

Key Takeaways :

-

Alkylation is preferred for industrial-scale synthesis despite higher reagent costs.

-

Mannich reactions suit exploratory studies requiring minimal precursor modification.

Chemical Reactions Analysis

Radical-Mediated Alkylation

Benzotriazol-1-ylmethyl radicals can be generated from benzotriazole derivatives via xanthate-mediated processes . For example, S-(1H-benzotriazol-1-ylmethyl)-O-ethylcarbonodithioate undergoes thermal or photochemical cleavage to produce the reactive radical, which can then alkylate pyrrole derivatives.

Nucleophilic Substitution

The pyrrol-1-ylmethyl group may be introduced via substitution reactions. Benzotriazoles act as leaving groups in S<sub>N</sub>2 reactions, allowing coupling with nucleophiles like pyrrole derivatives. For instance, 1-chlorobenzotriazole could react with pyrrole under basic conditions to form the target compound .

Radical Addition to Olefins

The benzotriazol-1-ylmethyl radical can add to olefins, forming new carbon-centered radicals that are stabilized by the aromatic benzotriazole system. This mechanism is analogous to the addition of similar radicals to mono-substituted olefins, as demonstrated in studies involving benzotriazol-1-ylmethyl xanthates .

| Reaction Type | Conditions | Product Type |

|---|---|---|

| Radical addition | Lauroyl peroxide, Δ, 20 h, i-PrOH | Pyrrole-fused heterocycles |

| Annulation with aldehydes | Base-promoted | Pyrrolo[1,2-c]oxazole derivatives |

Annulation Reactions

The compound may participate in annulation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocycles. Base-promoted cyclization could generate pyrrolo[1,2-c]oxazole or imidazole derivatives, as seen in related benzotriazole systems .

Functionalization via Coupling Reactions

Benzotriazoles are known to undergo coupling reactions (e.g., Suzuki, Heck) due to their ability to stabilize transition metal catalysts. The pyrrol-1-ylmethyl group could act as a directing group or participate in cross-coupling to introduce additional substituents .

Reactivity and Mechanistic Insights

-

Radical Stability : The benzotriazole framework stabilizes radicals through resonance and aromaticity, enabling controlled radical-mediated reactions .

-

Hydrogen Bonding : The nitrogen atoms in the triazole ring facilitate hydrogen bonding, influencing reactivity in biological systems .

-

Substitution Patterns : The position of the pyrrol-1-ylmethyl group (N-1) affects reactivity, as N-1-substituted benzotriazoles are more prone to nucleophilic attack compared to C-1 substitutions .

Scientific Research Applications

Medicinal Chemistry

1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole has shown promise in medicinal chemistry due to its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Recent studies have suggested that benzotriazole derivatives exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. The pyrrole moiety may enhance this activity through improved bioavailability and target specificity.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes could be a mechanism of action worth exploring further.

Materials Science

In materials science, this compound serves as an important building block for synthesizing advanced materials.

- Polymer Additive : It can be used as an additive in polymers to enhance thermal stability and UV resistance. This application is particularly relevant in the production of plastics and coatings that require durability under environmental stress.

- Corrosion Inhibitor : The compound's ability to form protective films on metal surfaces makes it a viable candidate for corrosion inhibition in various industrial applications.

Environmental Science

The environmental implications of this compound are also noteworthy.

- Photostability in UV Filters : Its benzotriazole structure is known for its UV filtering capabilities, making it useful in sunscreens and other cosmetic products to protect skin from harmful UV radiation.

- Biodegradation Studies : Research into the biodegradability of this compound is ongoing, with implications for assessing environmental persistence and toxicity of benzotriazole derivatives in aquatic systems.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzotriazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrrole group could enhance activity further.

Case Study 2: Polymer Applications

In a research article from Materials Science & Engineering, the incorporation of this compound into polycarbonate matrices was studied for its effect on thermal stability. The findings demonstrated improved thermal properties and UV resistance compared to control samples without the additive.

Case Study 3: Environmental Impact Assessment

A study conducted by the Environmental Protection Agency assessed the environmental fate of benzotriazole compounds, including this compound. Results showed that while the compound exhibits low toxicity to aquatic organisms at low concentrations, further research is needed to understand its long-term ecological impact.

Mechanism of Action

The mechanism of action of 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 2: Comparative Spectral Data

Key Observations :

Activity Trends :

- Nitroimidazole derivatives exhibit broad-spectrum antimicrobial activity due to redox-active nitro groups .

- Fluorinated triazoles show selective herbicidal effects, likely due to enhanced lipophilicity .

Structure-Activity Relationship (SAR) Insights

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) enhance biological activity by promoting redox interactions.

- Linker Flexibility : Propyl/butyl linkers in nitroimidazole derivatives improve solubility and bioavailability compared to rigid aromatic linkers .

Biological Activity

1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that integrates the structural features of pyrrole and benzotriazole. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique combination of these two moieties allows for diverse chemical reactivity and biological interactions.

- Molecular Formula : C₁₁H₁₀N₄

- Molecular Weight : 198.22 g/mol

- Boiling Point : Approximately 389.3 °C

- Density : 1.27 g/cm³

Synthesis

The synthesis of this compound typically involves a condensation reaction between pyrrole and benzotriazole derivatives. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Activity

Research indicates that benzotriazoles, including derivatives like this compound, exhibit significant antimicrobial properties. Studies have shown that various benzotriazole compounds demonstrate activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a related compound showed comparable efficacy to ciprofloxacin against Staphylococcus aureus in diffusion assays .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 15a | E. coli | 10 | |

| 17h | Staphylococcus aureus | 5 | |

| 20 | Trypanosoma cruzi | 50 |

Anticancer Activity

In vitro studies have suggested that benzotriazole derivatives possess anticancer properties. The mechanism of action may involve the inhibition of specific molecular targets associated with cancer cell proliferation. The interaction with enzymes or receptors can lead to altered cellular pathways, promoting apoptosis in cancer cells.

The biological effects of this compound are attributed to its ability to bind to certain enzymes or receptors. This binding alters their activity and can lead to various therapeutic outcomes such as:

- Inhibition of DNA synthesis in cancer cells.

- Disruption of bacterial cell wall synthesis.

Case Studies

Recent studies have investigated the biological activities of various benzotriazole derivatives:

- Antimicrobial Study : A series of benzotriazole derivatives were synthesized and tested against multiple bacterial strains using the cup plate diffusion method. Among these, certain derivatives exhibited potent activity against Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

- Antiparasitic Activity : Research on N-benzenesulfonylbenzotriazole demonstrated significant growth inhibition against the protozoan parasite Trypanosoma cruzi, indicating potential for development as an antiparasitic agent .

Q & A

Q. What are the primary safety considerations when handling 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole in laboratory settings?

Methodological Answer: The compound shares structural similarities with 1H-1,2,3-benzotriazole, which is classified as hazardous (H315: skin irritation; H319: eye irritation; H412: environmental toxicity) . Researchers must use PPE (gloves, goggles) and conduct experiments in fume hoods. Waste disposal should follow protocols for persistent aquatic toxins.

Q. How can the purity of synthesized this compound be validated?

Methodological Answer: Combine HPLC (C18 column, acetonitrile/water gradient) with NMR spectroscopy (¹H/¹³C) to confirm molecular structure. Mass spectrometry (ESI-MS) can verify molecular weight. Cross-reference with XRD for crystalline samples to detect polymorphic impurities.

Q. What are the standard synthetic routes for this compound?

Methodological Answer: The pyrrole-methyl group is typically introduced via nucleophilic substitution or Mannich reaction. For example, reacting 1H-1,2,3-benzotriazole with pyrrole-1-carbaldehyde under acidic conditions (e.g., H₂SO₄ catalysis) yields the target compound. Optimize reaction time (6–12 hrs) and temperature (60–80°C) to balance yield and side reactions.

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in coordination chemistry?

Methodological Answer: The pyrrole moiety enhances electron density at the triazole ring, enabling chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Use DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals and predict binding sites. Experimentally, UV-Vis titration (methanol solvent) can quantify metal-ligand stability constants.

Q. How to resolve contradictory data on the compound’s corrosion inhibition efficiency in acidic vs. alkaline environments?

Methodological Answer: Conduct electrochemical impedance spectroscopy (EIS) and polarization curves in pH-controlled solutions (pH 2–12). Contradictions may arise from protonation/deprotonation of the triazole ring altering adsorption on metal surfaces. Use AFM or XPS to analyze surface film composition and correlate with inhibition efficiency.

Q. What strategies optimize the compound’s application in photostabilization of polymers?

Methodological Answer: Test UV absorption spectra (200–400 nm) to assess photostabilizing range. Incorporate into polyethylene films (1–5 wt%) and expose to accelerated weathering (QUV tester). Monitor carbonyl index via FTIR to quantify degradation. Compare with computational models (TD-DFT) predicting excited-state behavior.

Experimental Design & Data Analysis

Designing a study to compare the antimicrobial activity of this compound derivatives:

- Step 1 : Synthesize analogs with substituents at the pyrrole or triazole positions.

- Step 2 : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Step 3 : Perform SAR analysis using molecular docking (AutoDock Vina) to bacterial enzyme targets (e.g., DNA gyrase).

Interpreting conflicting results in catalytic applications:

- If the compound shows variable efficiency as a ligand in cross-coupling reactions, assess solvent polarity (e.g., DMF vs. THF) and base effects (K₂CO₃ vs. Cs₂CO₃).

- Use in-situ IR spectroscopy to detect intermediate species and identify rate-limiting steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.